molecular formula C17H26N2O3 B1478240 Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate CAS No. 2097975-92-1

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478240
CAS No.: 2097975-92-1
M. Wt: 306.4 g/mol
InChI Key: VQHVDAZSFJOZDT-UHFFFAOYSA-N
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Description

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a pyrrolidine-based carbamate derivative featuring a 3-ethoxyphenyl substituent at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group is widely employed for amine protection due to its stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name

tert-butyl N-[4-(3-ethoxyphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-21-13-8-6-7-12(9-13)14-10-18-11-15(14)19-16(20)22-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHVDAZSFJOZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reagents

Component Role Typical Source/Preparation
Pyrrolidine derivative Core scaffold Commercially available or synthesized via ring closure methods
3-Ethoxyphenyl halide or boronic acid Aromatic substituent precursor Synthesized or purchased commercially
Di-tert-butyl dicarbonate (Boc2O) Boc protecting agent Commercial reagent
Palladium catalyst (e.g., Pd(PPh3)4) Catalyst for cross-coupling Commercially available
Base (e.g., triethylamine) Neutralizes acid byproducts Commercially available
Solvents (e.g., THF, dichloromethane) Reaction medium Purified prior to use

Stepwise Synthetic Route

  • Pyrrolidine Ring Functionalization
    The pyrrolidine ring bearing a free amine at the 3-position is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to install the Boc protecting group, yielding tert-butyl carbamate-protected pyrrolidine.

  • Introduction of the 3-Ethoxyphenyl Group
    The 4-position of the pyrrolidine ring is functionalized with the 3-ethoxyphenyl substituent, commonly via palladium-catalyzed Suzuki-Miyaura cross-coupling. This involves coupling a pyrrolidine derivative bearing a suitable leaving group (e.g., bromide or chloride) at the 4-position with 3-ethoxyphenyl boronic acid under palladium catalysis.

  • Purification and Characterization
    The crude product is purified by chromatographic techniques such as silica gel column chromatography. Characterization is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Research Findings and Optimization

  • Catalyst and Ligand Selection : The choice of palladium catalyst and ligands significantly affects the yield and selectivity of the cross-coupling step. Pd(PPh3)4 and Pd(OAc)2 with phosphine ligands are commonly employed to achieve high coupling efficiency.
  • Reaction Conditions : Optimized reaction temperatures range between 60–80 °C with reaction times from 12 to 24 hours to maximize yield while minimizing side reactions.
  • Solvent Effects : Polar aprotic solvents such as tetrahydrofuran (THF) or dioxane are preferred for the cross-coupling reactions due to their ability to dissolve both organic and inorganic reagents and stabilize catalytic intermediates.
  • Protecting Group Stability : The Boc group remains stable under the cross-coupling conditions, allowing for selective functionalization without deprotection.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Boc Protection of Pyrrolidine Di-tert-butyl dicarbonate, Et3N, DCM, RT, 5 h 90–95 High selectivity, mild conditions
Suzuki-Miyaura Coupling Pd(PPh3)4 (5 mol%), 3-ethoxyphenyl boronic acid, K2CO3, THF/H2O, 70 °C, 16 h 75–85 Requires inert atmosphere (N2 or Ar)
Purification Silica gel chromatography - Yields pure compound suitable for analysis

Alternative Synthetic Routes

  • Nucleophilic Aromatic Substitution : In some cases, the 3-ethoxyphenyl group can be introduced via nucleophilic aromatic substitution if suitable leaving groups are present.
  • Reductive Amination : Another approach involves reductive amination of 3-ethoxybenzaldehyde with a pyrrolidine derivative, followed by Boc protection.
  • Curtis Reaction Modification : Modified Curtis reaction protocols have been reported for related carbamate derivatives, involving azide intermediates and phosphonic acid anhydrides for carbamate formation under mild conditions.

Summary and Outlook

The preparation of this compound relies heavily on established carbamate protection chemistry combined with palladium-catalyzed cross-coupling for aromatic substitution. Optimization of reaction parameters such as catalyst loading, temperature, and solvent choice is critical for achieving high yields and purity. The Boc protecting group provides robust stability during synthetic manipulations, facilitating multi-step syntheses.

Further research could explore enantioselective synthesis routes and continuous flow methodologies to improve scalability and sustainability of production. Detailed mechanistic studies on catalyst behavior and intermediate stability could also enhance synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various proteins and enzymes, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs of Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate differ in the substituents on the phenyl ring attached to the pyrrolidine. Key examples include:

Compound Name Substituent Position Electronic Nature Molecular Weight (g/mol)
This compound 3-ethoxy meta Electron-donating (EDG) 322.39 (calculated)
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate 4-methyl para Weak EDG 276.36
tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate 4-(trifluoromethyl) para Electron-withdrawing (EWG) 330.34
tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate 2-methoxy ortho EDG 306.37 (calculated)
tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 3-chloro meta EWG 314.80

Key Observations :

  • Substituent Position : Para-substituted analogs (e.g., 4-methyl or 4-trifluoromethyl) exhibit steric and electronic effects distinct from meta- or ortho-substituted derivatives.
  • Electronic Effects : Ethoxy (EDG) and trifluoromethyl (EWG) groups modulate the electron density of the pyrrolidine ring, influencing reactivity in subsequent synthetic steps. For instance, EDGs enhance nucleophilicity, while EWGs may slow down coupling reactions .

Physicochemical Properties

  • Purity : Analogs like those in and report purities ≥95%, typical for intermediates intended for pharmaceutical use .
  • Stability : The Boc group’s stability varies with substituents; electron-deficient aryl groups may accelerate deprotection under mild acidic conditions .

Biological Activity

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C17H26N2O3
  • Molecular Weight: 306.4 g/mol
  • CAS Number: 2097975-92-1
  • IUPAC Name: tert-butyl N-[4-(3-ethoxyphenyl)pyrrolidin-3-yl]carbamate

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The compound may modulate enzyme activity and receptor signaling pathways, influencing cellular processes such as neurotransmission and metabolic regulation.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding: Interaction with neurotransmitter receptors could lead to modulation of anxiety and depression-related pathways, suggesting its potential as an anxiolytic or antidepressant agent.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Neurotransmitter Modulation:
    • Studies have shown that the compound interacts with neurotransmitter systems, particularly those involved in mood regulation.
    • It may enhance the activity of serotonin or dopamine receptors, contributing to its potential antidepressant effects.
  • Antioxidant Properties:
    • Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cellular models.
    • This property could be beneficial in neuroprotective applications, particularly in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
Study 1 Investigated the compound's effects on neuronal cell lines; results indicated a reduction in apoptosis under oxidative stress conditions.
Study 2 Evaluated the anxiolytic potential in animal models; demonstrated significant reductions in anxiety-like behavior compared to controls.
Study 3 Assessed receptor binding affinity; showed promising interactions with serotonin receptors, suggesting a mechanism for mood enhancement.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique ethoxy substituent on the phenyl ring, which may enhance lipophilicity and receptor interaction:

CompoundStructural FeaturesBiological Activity
Tert-butyl (4-(3-methoxyphenyl)pyrrolidin-3-yl)carbamateMethoxy group instead of ethoxyModerate antidepressant activity
Tert-butyl (4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamateDifferent methoxy positionAntioxidant properties
Tert-butyl (4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamateVarying methoxy positionLimited biological data available

Q & A

Q. What are the key synthetic routes for Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate, and what reaction conditions are optimal?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving palladium-catalyzed coupling, hydrogenation, and carbamate protection. For example, tert-butyl carbamate derivatives are often prepared using Pd/C under hydrogen gas to reduce intermediates (e.g., benzyl-protected pyrrolidine derivatives), followed by carbamate formation with Boc anhydride in dichloromethane at 0–20°C . Key steps include:
  • Deprotection : Use of hydrogen gas and Pd/C to remove benzyl groups.
  • Carbamate Formation : Reaction with Boc anhydride in the presence of triethylamine or DMAP.
    Optimal conditions prioritize inert atmospheres (argon), controlled temperatures, and stoichiometric ratios of reagents to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral markers should researchers look for?

  • Methodological Answer :
  • NMR : Focus on ¹H-NMR signals for the tert-butyl group (singlet at ~1.4 ppm) and pyrrolidine protons (multiplet at 3.0–4.0 ppm). The 3-ethoxyphenyl group shows aromatic protons as a triplet (δ ~6.8–7.2 ppm) and an ethoxy methyl triplet (~1.3 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₈H₂₆N₂O₃, exact mass 318.19) and fragmentation patterns indicative of Boc group loss (-100 amu) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) and retention time consistency .

Q. What safety precautions are necessary when handling this compound, based on its physicochemical properties?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .
  • Storage : Store at room temperature in airtight containers under inert gas (argon) to prevent hydrolysis. Avoid exposure to strong acids/bases, which may degrade the carbamate group .
  • Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Ensure ventilation to avoid dust inhalation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, considering steric effects and protecting group strategies?

  • Methodological Answer :
  • Steric Hindrance Mitigation : Use bulky bases (e.g., DIPEA) to deprotonate intermediates without competing with sterically hindered reaction sites .
  • Protecting Group Selection : Prioritize orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential deprotection without side reactions. For example, benzyl groups can be removed via hydrogenolysis before Boc protection .
  • Yield Optimization Table :
StepKey ParameterOptimal ValueReference
HydrogenationH₂ Pressure1–2 atm
Boc ProtectionReaction Time12–16 hrs
PurificationColumn ChromatographyHexane/EtOAc (3:1)

Q. What methodologies are recommended for resolving contradictions in NMR or HPLC data for this compound?

  • Methodological Answer :
  • NMR Discrepancies : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify misassignments. For example, pyrrolidine ring protons may exhibit unexpected splitting due to restricted rotation; variable-temperature NMR can resolve this .
  • HPLC Purity Issues : Use two orthogonal methods (e.g., reverse-phase HPLC and chiral GC) to distinguish between enantiomers or co-eluting impurities. Adjust mobile phase pH to ionize acidic/basic impurities .

Q. What strategies can mitigate decomposition or impurity formation during synthesis or storage?

  • Methodological Answer :
  • Hydrolysis Prevention : Add molecular sieves during storage to absorb moisture. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may accelerate carbamate degradation .
  • Impurity Profiling : Use LC-MS to identify common byproducts (e.g., de-ethoxy derivatives from aryl ether cleavage). Optimize reaction quenching (e.g., rapid cooling to -20°C) to prevent post-synthesis degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate

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